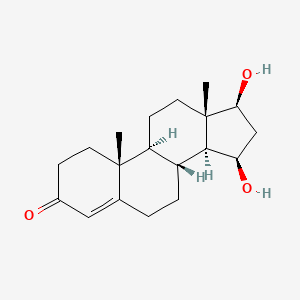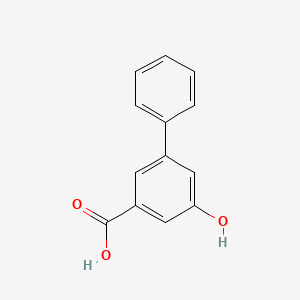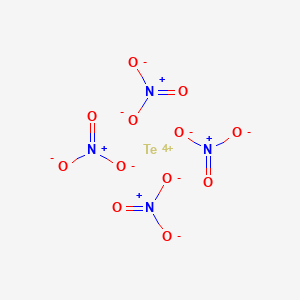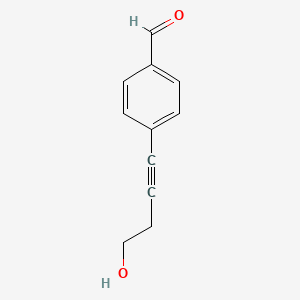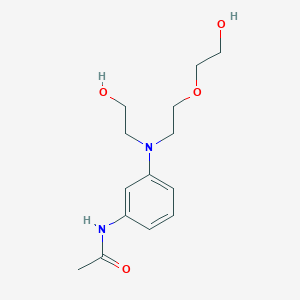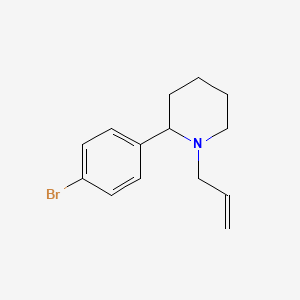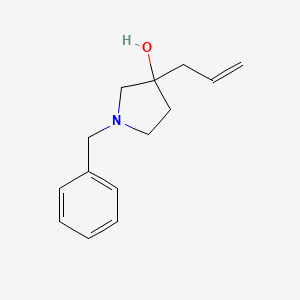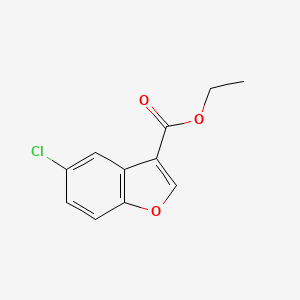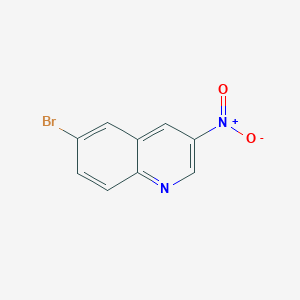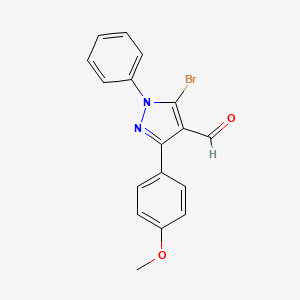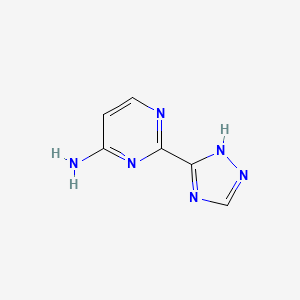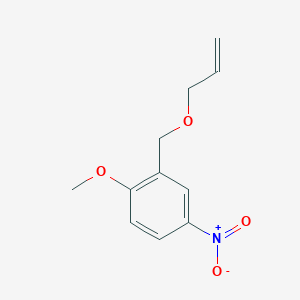
Bêta-gal-nonanoate
Vue d'ensemble
Description
.beta.-Gal-NONOate is a nitric oxide donor that releases nitric oxide upon activation by .beta.-galactosidase. This compound is particularly interesting due to its bactericidal properties, making it a valuable tool in both scientific research and potential therapeutic applications .
Applications De Recherche Scientifique
Chemistry
In chemistry, .beta.-Gal-NONOate is used as a controlled nitric oxide donor in various reactions, allowing researchers to study the effects of nitric oxide in a controlled manner.
Biology
In biological research, .beta.-Gal-NONOate is used to study the role of nitric oxide in cellular signaling and its effects on various biological processes, including vasodilation and neurotransmission.
Medicine
.beta.-Gal-NONOate has potential therapeutic applications due to its bactericidal properties. It is being investigated for use in treating bacterial infections, particularly those resistant to conventional antibiotics .
Industry
In the industrial sector, .beta.-Gal-NONOate can be used in the development of antimicrobial coatings and materials, leveraging its nitric oxide-releasing properties to prevent bacterial growth.
Mécanisme D'action
.beta.-Gal-NONOate exerts its effects through the release of nitric oxide upon activation by .beta.-galactosidase. The nitric oxide then interacts with various molecular targets, including:
Guanylate cyclase: Activation of this enzyme leads to the production of cyclic guanosine monophosphate (cGMP), which mediates various physiological effects.
Reactive nitrogen species: Nitric oxide can react with oxygen and superoxide to form reactive nitrogen species, which have antimicrobial properties.
Orientations Futures
Beta-Gal-nonoate might be used as a novel and ideal tool to standardize intracellular NO generation and evaluate its net effects in different cellular and experimental settings in the coming future . It has also been suggested that β-Gal-NONOate could be a potential therapeutic drug for antitumor treatment .
Analyse Biochimique
Biochemical Properties
Beta-Gal-nonoate plays a crucial role in biochemical reactions by serving as a nitric oxide donor. Upon activation by the enzyme beta-galactosidase, beta-Gal-nonoate releases nitric oxide, which can then interact with various biomolecules. Nitric oxide is known to interact with proteins, enzymes, and other biomolecules, influencing their function and activity. For instance, nitric oxide can bind to the heme group of guanylate cyclase, leading to the activation of this enzyme and the subsequent production of cyclic guanosine monophosphate. This interaction is essential for various physiological processes, including vasodilation and neurotransmission .
Cellular Effects
Beta-Gal-nonoate has significant effects on various types of cells and cellular processes. In cancer cells, beta-Gal-nonoate-derived nitric oxide can induce cell death through both apoptosis and necrosis, depending on the concentration of nitric oxide. At lower concentrations, nitric oxide primarily induces apoptosis, characterized by rapid calcium ion overload and subsequent mitochondrial damage. At higher concentrations, nitric oxide mainly triggers necrosis. Additionally, beta-Gal-nonoate influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of nitric oxide within the cells .
Molecular Mechanism
The molecular mechanism of beta-Gal-nonoate involves its activation by beta-galactosidase, which leads to the release of nitric oxide. This nitric oxide can then exert its effects at the molecular level by binding to various biomolecules. For example, nitric oxide can inhibit or activate enzymes, such as guanylate cyclase, by binding to their heme groups. Furthermore, nitric oxide can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in cellular function and behavior, contributing to the compound’s overall effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beta-Gal-nonoate change over time due to its stability and degradation. Beta-Gal-nonoate is stable in aqueous solutions at neutral and acidic pH for several hours, allowing for controlled experiments. Upon activation by beta-galactosidase, beta-Gal-nonoate decomposes with a half-life of approximately six minutes at pH 5.6. Long-term effects of beta-Gal-nonoate on cellular function have been observed in both in vitro and in vivo studies, with sustained nitric oxide release leading to prolonged cellular responses .
Dosage Effects in Animal Models
The effects of beta-Gal-nonoate vary with different dosages in animal models. At lower doses, beta-Gal-nonoate-derived nitric oxide can induce beneficial effects, such as promoting apoptosis in cancer cells. At higher doses, toxic or adverse effects may be observed, including excessive cell death and tissue damage. Threshold effects have been noted, where a specific concentration of beta-Gal-nonoate is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
Beta-Gal-nonoate is involved in metabolic pathways related to nitric oxide production and signaling. Upon activation by beta-galactosidase, beta-Gal-nonoate releases nitric oxide, which can then participate in various metabolic processes. Nitric oxide interacts with enzymes such as guanylate cyclase, influencing the production of cyclic guanosine monophosphate. Additionally, nitric oxide can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Beta-Gal-nonoate is transported and distributed within cells and tissues through its interaction with transporters and binding proteins. The compound is able to cross the cell membrane, allowing for intracellular delivery of nitric oxide. Following enzymatic hydrolysis, beta-Gal-nonoate decomposes to release nitric oxide, which can then diffuse to various cellular compartments. This distribution is crucial for the compound’s ability to exert its effects on different cellular processes .
Subcellular Localization
The subcellular localization of beta-Gal-nonoate is influenced by its activation and subsequent release of nitric oxide. Beta-Gal-nonoate is initially localized in the cytoplasm, where it is activated by beta-galactosidase. Upon activation, the released nitric oxide can diffuse to various subcellular compartments, including the mitochondria and nucleus. This localization is essential for the compound’s activity and function, as it allows nitric oxide to interact with specific biomolecules and exert its effects on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
.beta.-Gal-NONOate is synthesized through a multi-step process involving the glycosylation of a nitric oxide donor. The key steps include:
Glycosylation: The attachment of a .beta.-galactosidase-sensitive glycosyl group to the nitric oxide donor.
Purification: The product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of .beta.-Gal-NONOate involves scaling up the synthetic route while maintaining stringent control over reaction conditions to ensure consistency and quality. This typically includes:
Large-scale reactors: To handle the increased volume of reactants.
Automated purification systems: To streamline the purification process and ensure reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
.beta.-Gal-NONOate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of .beta.-galactosidase, .beta.-Gal-NONOate hydrolyzes to release nitric oxide.
Oxidation: The nitric oxide released can further undergo oxidation to form nitrogen dioxide.
Common Reagents and Conditions
.beta.-Galactosidase: The enzyme required to activate .beta.-Gal-NONOate.
Aqueous buffers: To maintain the pH and ionic strength suitable for enzyme activity.
Major Products
The primary product of .beta.-Gal-NONOate activation is nitric oxide, which can further react to form various nitrogen oxides depending on the environmental conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-Nitrosoglutathione: Another nitric oxide donor, but it releases nitric oxide through a different mechanism.
Diethylamine NONOate: A nitric oxide donor that releases nitric oxide spontaneously in aqueous solutions.
Uniqueness
.beta.-Gal-NONOate is unique due to its enzyme-dependent activation, allowing for targeted nitric oxide release. This specificity makes it particularly useful in research and therapeutic applications where controlled nitric oxide delivery is crucial .
Propriétés
IUPAC Name |
oxido-pyrrolidin-1-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O7/c14-5-6-7(15)8(16)9(17)10(19-6)20-11-13(18)12-3-1-2-4-12/h6-10,14-17H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCOWOMYWFVWMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)[N+](=NOC2C(C(C(C(O2)CO)O)O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does beta-Gal-NONOate release nitric oxide and what is the significance of this mechanism?
A1: Beta-Gal-NONOate is a unique nitric oxide (NO)-releasing compound that utilizes the enzymatic activity of beta-galactosidase for targeted NO delivery. [] The compound itself remains relatively inert until it encounters beta-galactosidase. Upon interaction with this enzyme, beta-Gal-NONOate undergoes a cleavage reaction, leading to the release of NO. This enzyme-triggered release mechanism offers a degree of control over where and when NO is generated, which is particularly advantageous for potential therapeutic applications.
Q2: What evidence supports the claim that beta-Gal-NONOate has a higher bactericidal activity than traditional NONOates, specifically against Escherichia coli?
A2: The research demonstrates the enhanced bactericidal activity of beta-Gal-NONOate compared to conventional NONOates using E. coli transformed with the lacZ gene. [] This gene encodes for beta-galactosidase. The study showed that E. coli containing the lacZ gene exhibited significantly higher intracellular NO levels and lower survival rates when treated with beta-Gal-NONOate compared to NONOate. This finding highlights the importance of the beta-galactosidase-mediated activation for efficient NO release and subsequent bactericidal effects. In contrast, E. coli without the lacZ gene showed minimal response to either beta-Gal-NONOate or NONOate, further supporting the specific activation mechanism of beta-Gal-NONOate.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



